molecular formula C15H17N2NaO2S B13790916 Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt CAS No. 66941-97-7

Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt

Cat. No.: B13790916
CAS No.: 66941-97-7
M. Wt: 312.4 g/mol
InChI Key: YGHCYRIBOIAGRZ-UHFFFAOYSA-M
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Description

Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as sedatives and hypnotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the preparation of 5-benzyl-1,5-diethyl-2-thio-barbituric acid, sodium salt, the following steps are generally followed:

    Condensation Reaction: Urea is condensed with diethyl malonate in the presence of a base to form 5,5-diethylbarbituric acid.

    Thio Substitution: The oxygen atom at the 2-position is replaced with a sulfur atom using a thionating agent such as phosphorus pentasulfide.

    Benzylation: The benzyl group is introduced at the 5-position through a nucleophilic substitution reaction using benzyl chloride.

    Formation of Sodium Salt: The final compound is converted to its sodium salt form by reacting with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted barbituric acid derivatives.

Scientific Research Applications

Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with gamma-aminobutyric acid receptors.

    Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid, leading to a sedative and hypnotic effect. The thio group and benzyl group contribute to its unique binding properties and potency.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A widely used barbiturate with similar sedative and hypnotic properties.

    Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar chemical structure but without the benzyl and thio groups.

Uniqueness

Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt is unique due to the presence of the benzyl and thio groups, which enhance its binding affinity and potency compared to other barbiturates. These structural modifications also influence its pharmacokinetic properties, making it a compound of interest for further research and development.

Properties

CAS No.

66941-97-7

Molecular Formula

C15H17N2NaO2S

Molecular Weight

312.4 g/mol

IUPAC Name

sodium;5-benzyl-1,5-diethyl-4,6-dioxopyrimidine-2-thiolate

InChI

InChI=1S/C15H18N2O2S.Na/c1-3-15(10-11-8-6-5-7-9-11)12(18)16-14(20)17(4-2)13(15)19;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1

InChI Key

YGHCYRIBOIAGRZ-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)N=C(N(C1=O)CC)[S-])CC2=CC=CC=C2.[Na+]

Origin of Product

United States

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